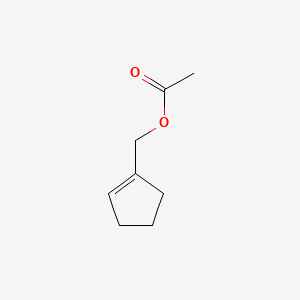
1-Cyclopentene-1-methanol, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentene-1-methanol, acetate is an organic compound that belongs to the class of cycloalkenes It is a derivative of cyclopentene, where the hydroxyl group is esterified with acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1-methanol, acetate can be synthesized through a two-step process:
Addition-Esterification Reaction: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.
Transesterification Reaction: Cyclopentyl acetate undergoes transesterification with methanol to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. Catalysts such as strong acidic cation-exchange resins are often used to enhance the reaction rates and selectivity .
Analyse Chemischer Reaktionen
1-Cyclopentene-1-methanol, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentene-1,2-diol, acetate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentanol, acetate using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentene-1-methanol, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of perfumes, dyes, and as a solvent for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopentene-1-methanol, acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentene-1-methanol, acetate can be compared with other similar compounds such as:
Cyclopentanol: A primary alcohol derived from cyclopentene, used in the production of perfumes and as a solvent.
Cyclopentyl acetate: An ester of cyclopentanol and acetic acid, used in the fragrance industry.
Cyclopentene: A cycloalkene used as a starting material for various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which combines the properties of both cyclopentene and acetate groups, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
53723-45-8 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
cyclopenten-1-ylmethyl acetate |
InChI |
InChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
YTFKODRXTIXMOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


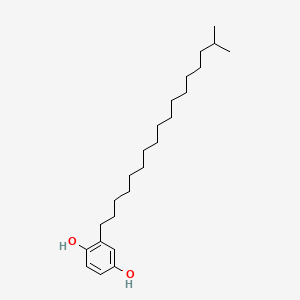
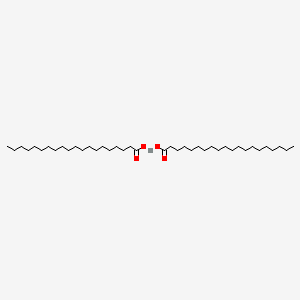

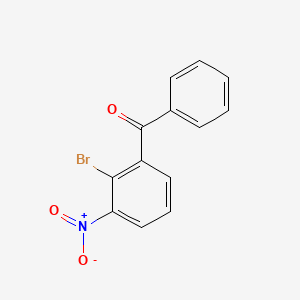

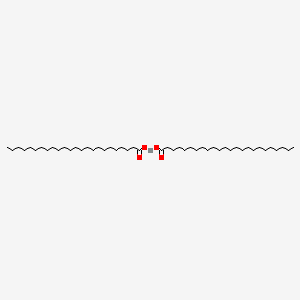
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)

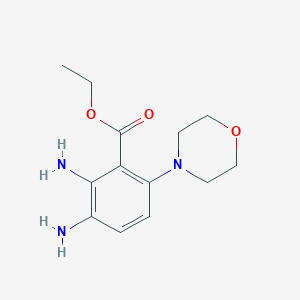

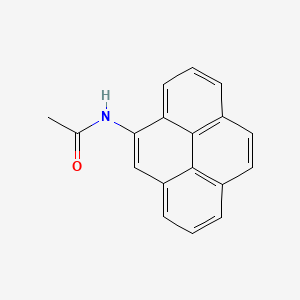
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)

